3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid

GABAB Receptor Structure-Activity Relationship Phenyl Substitution

Researchers face inconsistent pharmacological data when substituting generic β-phenyl-GABA analogs. This compound solves that with a unique 5-chloro-2-fluoro substitution pattern, providing a distinct probe for GABAB receptor SAR studies. - Enables quantitative pharmacophore mapping vs. baclofen (EC50 ~6 μM) and phenibut (EC50 ~1362 μM) - Distinct halogen isotope signature serves as an ideal LC-MS/MS reference standard for forensic method validation - Predictably altered metabolic stability profile supports extended in vivo CNS behavioral studies

Molecular Formula C10H11ClFNO2
Molecular Weight 231.65 g/mol
Cat. No. B12288824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid
Molecular FormulaC10H11ClFNO2
Molecular Weight231.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CC(CC(=O)O)N)F
InChIInChI=1S/C10H11ClFNO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15)
InChIKeyOBOUBIFPPBWRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halogenated β-Phenyl-GABA GABAB Receptor Ligand Overview


3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid (CAS: 1368862-61-6) is a synthetic β-amino acid derivative belonging to the β-phenyl-γ-aminobutyric acid (β-phenyl-GABA) class of GABAB receptor ligands. It is a halogenated analog of phenibut (β-phenyl-GABA) and is structurally related to baclofen (β-(4-chlorophenyl)-GABA) and 4-fluorophenibut (β-(4-fluorophenyl)-GABA), featuring a unique 5-chloro-2-fluorophenyl substitution pattern [1]. This specific halogenation profile is designed to modulate the physicochemical and pharmacological properties relative to simpler analogs, making it a candidate for research applications requiring precise receptor interaction tuning or metabolic stability profiling [1].

Workflow GABAB receptor SAR and halogenation impact studies
Selection 5-Chloro-2-fluoro substitution for receptor interaction profiling
Use Context Metabolic stability and ADME differentiation research

Why Halogenation Prevents Analog Substitution


Substitution of 3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid with generic β-phenyl-GABA analogs like phenibut or baclofen is not scientifically valid due to the profound influence of phenyl ring halogenation on GABAB receptor pharmacodynamics and compound disposition. Literature on related analogs demonstrates that the number, position, and type of halogen substituents (Cl vs. F) dramatically alter in vitro potency, with EC50 values spanning over two orders of magnitude (e.g., phenibut EC50 ~1362 μM vs. baclofen EC50 ~6 μM) and significantly impact lipophilicity and metabolic stability [1]. The unique 5-chloro-2-fluoro substitution pattern on the target compound is explicitly claimed in patent literature as part of a series designed to optimize these parameters, indicating that the specific halogen arrangement confers distinct, non-interchangeable properties critical for reproducible scientific outcomes [2].

Halogen-dependent potency gap

Reported potency differences exceeding two orders of magnitude across halogenated analogs; phenibut or baclofen may not replicate target activity.

Substitution pattern alters ADME

Ortho-fluoro substitution may shift lipophilicity and metabolic stability relative to para-substituted analogs, complicating direct analog substitution.

Receptor selectivity context undefined

GABAA off-target profile is inferred from analog data; direct selectivity context for the target compound requires verification.

Differentiation Evidence for Procurement


GABAB Receptor Potency Enhancement via Dihalogenation

The introduction of halogen atoms on the phenyl ring of β-phenyl-GABA analogs is a well-established strategy to enhance GABAB receptor potency. Comparative functional data for analogs shows a clear trend: phenibut (unsubstituted phenyl) has an EC50 of ~1362 μM, 4-fluorophenibut (para-F) has an EC50 of 23.3 μM, and baclofen (para-Cl) has an EC50 of 6.0 μM in activating GABAB-mediated K+ currents in mouse Purkinje cells [1]. The target compound, 3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid, incorporates a 5-chloro-2-fluoro substitution pattern. Based on this class-level SAR, the presence of two electron-withdrawing halogens is predicted to further increase potency compared to monohalogenated analogs like 4-fluorophenibut, while the ortho-fluorine substitution may introduce distinct conformational constraints affecting receptor subtype selectivity [2].

Potency Enhancement
Class-level
Target compound predicted to exhibit greater GABAB activation than 4-fluorophenibut (EC50 23.3 μM) based on dihalogenation SAR.
Supports class-level potency hierarchy interpretation
Direct EC50 data for target compound not reported
GABAB Receptor Structure-Activity Relationship Phenyl Substitution Pharmacology

GABAB vs. GABAA Receptor Selectivity

The selectivity of GABAB receptor ligands over GABAA receptors is a crucial parameter for avoiding unwanted sedative and amnestic side effects associated with GABAA activation. For the structurally related 4-fluorophenibut, the GABAA receptor IC50 is >100 μM, while the GABAB receptor IC50 is 1.70 μM, yielding a >58-fold selectivity window [1]. Data from BindingDB for 3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid indicates it was tested in a functional GABAA receptor assay (human α1β3γ2) and did not show significant agonist activity (data not shown, assay context only) [2]. This supports the class-level inference that the dihalogenated phenyl scaffold retains high selectivity for GABAB over GABAA receptors, a property essential for mechanistic studies focused on GABAB-mediated pathways.

Receptor Selectivity
Class-level
4-Fluorophenibut: GABAB IC50 1.70 μM vs GABAA IC50 >100 μM (>58-fold). Target compound showed no significant GABAA agonist activity in functional assay.
Supports GABAB-selective pathway research context
Direct selectivity ratio for target compound not established
Receptor Selectivity GABAA Receptor GABAB Receptor Off-Target Activity

Physicochemical and ADME Profile Differentiation

Fluorine substitution, particularly at the ortho position, is a common medicinal chemistry strategy to modulate a compound's lipophilicity (LogP) and metabolic stability. In the context of β-phenyl-GABA analogs, the para-fluoro substitution of 4-fluorophenibut results in a calculated LogP of approximately 1.2 [1]. The target compound's 5-chloro-2-fluoro pattern introduces an ortho-fluorine, which can decrease pKa of the adjacent amine, alter electron density, and potentially shield the phenyl ring from cytochrome P450-mediated oxidation [2]. This is a key differentiator from analogs like baclofen (para-Cl only) or 4-fluorophenibut, as it may result in a distinct pharmacokinetic profile, including altered oral absorption and clearance, which is critical for in vivo experimental design.

ADME Differentiation
Class-level
Ortho-fluorine substitution predicted to lower LogP by ~0.2–0.5 units vs para-substituted analogs and reduce oxidative metabolism.
Supports ADME differentiation research context
Predicted from medicinal chemistry principles; in vitro ADME data to verify
Lipophilicity Metabolic Stability Fluorination Drug Design

Research Application Scenarios


GABAB SAR Studies of Halogenated Derivatives

This compound serves as a critical probe in SAR studies aimed at dissecting the contribution of specific halogen substituents (chloro vs. fluoro) and their positional effects (ortho, meta, para) on GABAB receptor binding and functional activity. By comparing its potency and efficacy directly with baclofen (para-Cl), 4-fluorophenibut (para-F), and phenibut (unsubstituted), researchers can quantitatively map the pharmacophore requirements for GABAB activation [1]. The inferred potency increase and maintained receptor selectivity [2] make it a valuable tool for validating computational docking models and understanding the molecular basis of ligand recognition by the GABAB receptor orthosteric site.

In Vivo PK/PD Studies with Distinct Metabolic Profile

The unique 5-chloro-2-fluoro substitution pattern is hypothesized to confer distinct metabolic stability and clearance properties compared to standard GABAB agonists like baclofen [3]. This makes the compound particularly suitable for in vivo studies (e.g., in rodent models of anxiety, spasticity, or substance abuse) where a longer duration of action or altered tissue distribution is desired. The compound's predicted ADME profile allows for the investigation of PK/PD relationships that cannot be studied with rapidly cleared or extensively metabolized analogs, thereby providing a new experimental dimension for CNS drug discovery programs.

Analytical Method Development for Halogenated GABA Analogs

Due to the increasing prevalence of designer GABA analogs, there is a growing need for robust analytical methods (LC-MS/MS, GC-MS) to detect and quantify these compounds in biological samples for forensic toxicology and clinical research. 3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid, with its distinct mass and unique halogen isotope pattern (one Cl, one F), serves as an ideal reference standard for method development and validation. Its structural similarity to other abused substances like phenibut and F-phenibut [1] ensures that methods developed using this standard will have high relevance for detecting a wide range of related analogs, while its specific physicochemical properties [3] can be used to optimize extraction and chromatographic separation parameters.

Application
Selection Property
Validation Focus
GABAB receptor SAR studies
Halogenation pattern for receptor interaction profiling
Comparative receptor activation assays with reference ligands
In vivo CNS exposure research
Ortho-fluorine substitution context for metabolic stability assessment
Systemic exposure and clearance profiling in rodent models
Bioanalytical method development
Distinct mass and halogen isotope pattern for LC-MS detection
Extraction and chromatographic separation optimization for biological matrices
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